Product packaging for 3-(3-Bromopropyl)spiro[3.3]heptan-1-one(Cat. No.:)

3-(3-Bromopropyl)spiro[3.3]heptan-1-one

Cat. No.: B13479811
M. Wt: 231.13 g/mol
InChI Key: ASVFVLIMEOZNKD-UHFFFAOYSA-N
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Description

3-(3-Bromopropyl)spiro[3.3]heptan-1-one is a chemically versatile spirocyclic scaffold of significant interest in modern medicinal chemistry and drug discovery. The spiro[3.3]heptane core is a class of strained, sp3-rich carbocycles that has emerged as a highly valuable motif for designing conformationally restricted, three-dimensional bioactive molecules . This structural motif has been identified as a key element for the activity of various pharmaceutical candidates, as replacing planar arene moieties with these rigid saturated carbocycles allows medicinal chemists to fine-tune the tridimensional environment and properties of lead compounds . The 3-bromopropyl side chain on the spiro[3.3]heptan-1-one core provides a reactive handle for further synthetic elaboration, making this compound a crucial synthetic intermediate. Researchers can utilize the bromoalkyl group for nucleophilic substitution reactions to create advanced molecular architectures, or employ the ketone functionality for diversification via reductive amination or nucleophilic addition. This compound is offered exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15BrO B13479811 3-(3-Bromopropyl)spiro[3.3]heptan-1-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15BrO

Molecular Weight

231.13 g/mol

IUPAC Name

1-(3-bromopropyl)spiro[3.3]heptan-3-one

InChI

InChI=1S/C10H15BrO/c11-6-1-3-8-7-9(12)10(8)4-2-5-10/h8H,1-7H2

InChI Key

ASVFVLIMEOZNKD-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)C(CC2=O)CCCBr

Origin of Product

United States

Reaction Mechanisms and Chemical Transformations of 3 3 Bromopropyl Spiro 3.3 Heptan 1 One

Reactivity of the Bromopropyl Moiety

The carbon-bromine bond in the bromopropyl moiety is polarized, with the carbon atom being electrophilic and the bromine atom being a good leaving group. This inherent reactivity allows for a variety of transformations.

Nucleophilic Substitution Reactions (SN1/SN2)

The primary alkyl bromide of 3-(3-bromopropyl)spiro[3.3]heptan-1-one is highly susceptible to nucleophilic substitution reactions, predominantly following an SN2 mechanism. The accessibility of the primary carbon atom by nucleophiles favors a concerted backside attack, leading to the displacement of the bromide ion and the formation of a new carbon-nucleophile bond. A wide array of nucleophiles, such as hydroxides, alkoxides, cyanides, and azides, can be employed to introduce new functional groups onto the spiro[3.3]heptane scaffold.

The SN1 pathway is less likely due to the instability of the primary carbocation that would be formed upon bromide departure. However, under conditions that could promote rearrangement, or in the presence of Lewis acids, alternative pathways might be accessible.

Table 1: Examples of SN2 Reactions with this compound

Nucleophile (Nu⁻)Reagent ExampleProduct
HydroxideNaOH3-(3-Hydroxypropyl)spiro[3.3]heptan-1-one
CyanideNaCN4-(1-Oxospiro[3.3]heptan-3-yl)butanenitrile
AzideNaN₃3-(3-Azidopropyl)spiro[3.3]heptan-1-one
AlkoxideNaOCH₃3-(3-Methoxypropyl)spiro[3.3]heptan-1-one

Elimination Reactions (E1/E2)

Elimination reactions of the bromopropyl group to form an alkene are also possible, typically proceeding through an E2 mechanism in the presence of a strong, sterically hindered base. The base would abstract a proton from the carbon atom beta to the bromine, leading to the concerted formation of a double bond and the expulsion of the bromide ion. However, due to the primary nature of the alkyl halide, SN2 reactions are often competitive. The choice of a non-nucleophilic, strong base such as potassium tert-butoxide can favor elimination.

The E1 pathway is not favored for the same reason as the SN1 pathway: the high energy of the primary carbocation intermediate.

Formation of Organometallic Intermediates (e.g., Grignard Reagents, Organolithium Species)

The electrophilic carbon of the carbon-bromine bond can be converted into a nucleophilic carbon center through the formation of organometallic reagents. Reaction with magnesium metal in an ether solvent would yield the corresponding Grignard reagent, 3-(1-oxospiro[3.3]heptan-3-yl)propylmagnesium bromide. Similarly, treatment with an alkyllithium reagent, such as n-butyllithium, can result in the formation of the organolithium species. chemrxiv.org These organometallic intermediates are powerful nucleophiles and can react with a variety of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds. chemrxiv.org

It is important to note that the presence of the ketone functionality in the same molecule could lead to intramolecular reactions if the organometallic intermediate is not handled under carefully controlled, low-temperature conditions.

Radical Reactions and Their Mechanistic Insights

The carbon-bromine bond can undergo homolytic cleavage to generate a primary alkyl radical. This can be initiated by radical initiators or photochemically. Research on related spiro[3.3]heptane systems has shown that spiro[3.3]alkyl radicals can be generated by bromine abstraction. rsc.org Once formed, the 3-(1-oxospiro[3.3]heptan-3-yl)propyl radical can participate in various radical reactions, such as radical additions to alkenes or radical cyclizations. The stability and reactivity of such radicals are influenced by the strained spiro[3.3]heptane core. rsc.org

Reactivity of the Ketone Functionality

The ketone group in the spiro[3.3]heptane ring is an electrophilic center due to the polarization of the carbon-oxygen double bond. This allows for a range of nucleophilic addition reactions.

Nucleophilic Addition Reactions (e.g., Hydride Reduction, Organometallic Additions)

The carbonyl carbon of the ketone is susceptible to attack by nucleophiles. Common reactions include reduction with hydride reagents and addition of organometallic compounds.

Hydride Reduction: The ketone can be readily reduced to a secondary alcohol using hydride reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate.

Organometallic Additions: Grignard reagents and organolithium species can add to the ketone to form tertiary alcohols. chemrxiv.org For example, the addition of methylmagnesium bromide would yield 3-(3-bromopropyl)-1-methylspiro[3.3]heptan-1-ol. When designing syntheses, chemoselectivity must be considered, as an organometallic reagent could potentially react with both the ketone and the bromopropyl group (if it were first converted to an organometallic species itself).

Table 2: Examples of Nucleophilic Addition to the Ketone

ReagentType of ReactionProduct
NaBH₄, then H₃O⁺Hydride Reduction3-(3-Bromopropyl)spiro[3.3]heptan-1-ol
CH₃MgBr, then H₃O⁺Grignard Addition3-(3-Bromopropyl)-1-methylspiro[3.3]heptan-1-ol
PhLi, then H₃O⁺Organolithium Addition3-(3-Bromopropyl)-1-phenylspiro[3.3]heptan-1-ol

Carbonyl Condensation Reactions (e.g., Knoevenagel, Aldol)

The ketone functionality of this compound is a site for various condensation reactions, which are fundamental in carbon-carbon bond formation.

Knoevenagel Condensation:

The Knoevenagel condensation involves the reaction of a carbonyl compound with a molecule containing an active methylene (B1212753) group, typically in the presence of a weak base. wikipedia.org This reaction with this compound would lead to the formation of an α,β-unsaturated product. The general mechanism proceeds through the deprotonation of the active methylene compound to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of the spiroketone. Subsequent dehydration yields the final condensed product. wikipedia.orgnumberanalytics.com

For instance, reacting this compound with an active methylene compound like malononitrile (B47326) or diethyl malonate in the presence of a catalyst such as piperidine (B6355638) or a Lewis acid would be expected to yield the corresponding alkylidene derivative. The strained nature of the spiro[3.3]heptane ring might influence the reaction kinetics, but is not expected to prevent the reaction.

Aldol (B89426) Condensation:

In an aldol condensation, an enolate ion reacts with a carbonyl compound to form a β-hydroxy aldehyde or a β-hydroxy ketone, which can then be dehydrated to an enone. libretexts.org For this compound, this can occur under basic or acidic conditions. The presence of α-hydrogens allows for the formation of an enolate, which can then react with another molecule of the ketone (self-condensation) or with a different carbonyl compound (crossed aldol condensation).

Given the presence of the bromopropyl side chain, intramolecular aldol condensation is a plausible pathway if the chain can be functionalized to contain a carbonyl group. For the intermolecular reaction, the steric hindrance around the carbonyl group due to the spirocyclic structure might favor crossed aldol reactions with less hindered aldehydes or ketones. The reaction conditions would need to be carefully controlled to avoid potential side reactions involving the bromo substituent.

Reaction Reactant Catalyst Expected Product
KnoevenagelMalononitrilePiperidine2-(3-(3-Bromopropyl)spiro[3.3]heptan-1-ylidene)malononitrile
Aldol (self)Base (e.g., NaOH)Heatα,β-Unsaturated ketone dimer

Formation of Derivatives (e.g., Oximations, Ketals/Acetals)

The carbonyl group of this compound can be converted into various derivatives, which are useful for protection, purification, or further functionalization.

Oximation:

The reaction of this compound with hydroxylamine (B1172632) leads to the formation of an oxime. wikipedia.org This condensation reaction involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon, followed by the elimination of a water molecule. youtube.com The resulting oxime can exist as E/Z isomers due to the restricted rotation around the C=N double bond.

Ketal/Acetal Formation:

Protection of the ketone can be achieved by forming a ketal. This is typically accomplished by reacting the ketone with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst. This reaction is reversible and is driven to completion by the removal of water. The formation of the ketal would yield 3-(3-bromopropyl)-1,1-(ethylenedioxy)spiro[3.3]heptane, which is stable under basic and nucleophilic conditions, thus allowing for selective reactions at the bromopropyl chain.

Derivative Reagent Conditions Product
OximeHydroxylamine (NH₂OH)Mild acid or baseThis compound oxime
KetalEthylene glycolAcid catalyst (e.g., TsOH)3-(3-Bromopropyl)-1,4-dioxaspiro[4.6]undecane

Reduction to Alcohols and Subsequent Transformations

The ketone in this compound can be reduced to the corresponding secondary alcohol, which can then undergo further chemical transformations.

Reduction to Alcohol:

Reduction of the carbonyl group can be achieved using various reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent that would reduce the ketone to a secondary alcohol, 3-(3-bromopropyl)spiro[3.3]heptan-1-ol, without affecting the bromo substituent. ncert.nic.inmasterorganicchemistry.com More powerful reducing agents like lithium aluminum hydride (LiAlH₄) could also be used, but with a higher risk of reacting with the alkyl bromide. ncert.nic.in

Subsequent Transformations:

The resulting alcohol, 3-(3-bromopropyl)spiro[3.3]heptan-1-ol, can undergo a variety of transformations. For example, it can be converted to a better leaving group, such as a tosylate or mesylate, which can then be displaced by nucleophiles. Alternatively, the alcohol can be oxidized back to the ketone or undergo elimination reactions under acidic conditions. The presence of the bromo group offers the possibility of intramolecular cyclization reactions upon conversion of the alcohol to an alkoxide.

Transformation Reagent Product
ReductionSodium borohydride (NaBH₄)3-(3-Bromopropyl)spiro[3.3]heptan-1-ol
TosylationTosyl chloride, pyridine3-(3-Bromopropyl)spiro[3.3]heptan-1-yl tosylate
OxidationPCC or Swern oxidationThis compound

Rearrangement Reactions

The strained spiro[3.3]heptane framework is susceptible to various rearrangement reactions, often driven by the relief of ring strain.

Semipinacol Rearrangements (Acid-Catalyzed)

The semipinacol rearrangement is a reaction of β-hydroxy-substituted compounds, leading to the formation of a ketone or aldehyde with a rearranged carbon skeleton. researchgate.net For derivatives of this compound, this rearrangement can be initiated from the corresponding 1,2-diol. A plausible route involves the conversion of the ketone to an epoxide, followed by hydrolysis to a diol. Under acidic conditions, protonation of one of the hydroxyl groups and subsequent loss of water would generate a carbocation. A 1,2-alkyl shift, driven by the relief of the spirocyclic strain, would then lead to a ring-expanded product. nih.govresearchgate.netnih.gov

The synthesis of substituted spiro[3.3]heptan-1-ones has been reported via a strain-relocating semipinacol rearrangement of 1-bicyclobutylcyclopropanol intermediates in the presence of acid. nih.govresearchgate.netnih.gov This highlights the propensity of the spiro[3.3]heptane system to undergo such rearrangements.

Meinwald Oxirane Rearrangements in Spirocyclic Systems

The Meinwald rearrangement is the Lewis acid-catalyzed isomerization of an epoxide to a carbonyl compound. nih.govresearchgate.net This reaction is particularly relevant for spirocyclic systems as it can lead to ring expansion or contraction. Starting from this compound, olefination followed by epoxidation would yield the corresponding spiro-epoxide. Treatment of this epoxide with a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), could induce the rearrangement. researchgate.net The regioselectivity of the epoxide opening and the subsequent migration of a carbon-carbon bond would determine the structure of the resulting carbonyl compound, which could be a ring-expanded bicyclic ketone. nih.gov

Radical Rearrangements (e.g., Cyclobutyl Radical Analogues)

The bromopropyl side chain of this compound can be a precursor for radical generation. Treatment with a radical initiator, such as AIBN, and a reducing agent, like tributyltin hydride, would generate a propyl radical. This radical could then undergo intramolecular reactions.

A plausible pathway is a 5-exo-trig radical cyclization, where the radical attacks the carbonyl carbon, leading to a five-membered ring fused to the spirocycle. wikipedia.org Alternatively, the radical could abstract a hydrogen atom from the spirocyclic core, leading to the formation of a cyclobutyl radical analogue. Such radicals are known to undergo ring-opening reactions to relieve ring strain, which could lead to a rearranged product. The specific outcome would depend on the reaction conditions and the relative rates of the competing radical processes. Recent studies have explored strain-enabled radical spirocyclization cascades to synthesize spirocyclobutyl lactones and lactams, demonstrating the utility of radical reactions in constructing complex spirocyclic systems. nih.govrsc.orgrsc.org

Transformations Leading to Complex Scaffolds

The strategic functionalization of this compound is crucial for its application in drug discovery and materials science. The presence of the ketone, the bromopropyl side chain, and the cyclobutane (B1203170) rings allows for a variety of chemical modifications to generate novel and complex molecular scaffolds.

While direct derivatization of this compound at the C(2) and C(6) positions is not extensively documented in dedicated studies of this specific molecule, the general reactivity of the spiro[3.3]heptanone core provides a basis for predicting such transformations. The positions alpha to the carbonyl group (C2) are activated towards enolization and subsequent reactions with electrophiles.

Methodologies for the synthesis of 2,6-disubstituted spiro[3.3]heptane derivatives often involve constructing the spirocyclic system with the desired functional groups already in place or introduced at an early stage. For instance, the synthesis of spiro[3.3]heptane-2-carboxylic acid has been achieved through the thermal decarboxylation of spiro[3.3]heptane-2,2-dicarboxylic acid. prepchem.com This suggests that alpha-alkylation or acylation of an enolate derived from a spiro[3.3]heptanone could be a viable route to C(2) substituted products.

Furthermore, enzymatic methods have been employed for the asymmetric synthesis and resolution of 2,6-disubstituted spiro[3.3]heptane derivatives, highlighting the importance of accessing chiral building blocks with functionality at these positions. rsc.org Although not starting from the bromopropyl-substituted ketone, these approaches underscore the chemical feasibility of introducing substituents at the C(2) and C(6) positions of the spiro[3.3]heptane core.

Table 1: Potential Derivatization Reactions at C(2) of this compound

Reaction TypeReagents and ConditionsExpected Product
Alpha-alkylation1. LDA, THF, -78 °C; 2. R-X2-Alkyl-3-(3-bromopropyl)spiro[3.3]heptan-1-one
Alpha-halogenationNBS or NCS, acid catalyst2-Halo-3-(3-bromopropyl)spiro[3.3]heptan-1-one
Selenylation1. LDA; 2. PhSeBr; 3. H₂O₂2,3-Dehydro-3-(3-bromopropyl)spiro[3.3]heptan-1-one

Note: This table represents potential reactions based on general ketone chemistry, not specifically documented for this compound.

The ketone and the alkyl bromide moieties of this compound are primary handles for the introduction of a wide array of functional groups. This functionalization is key to preparing building blocks for medicinal chemistry.

Amines: The carbonyl group can be converted into an amine through several methods. Reductive amination, involving reaction with an amine (like benzylamine) in the presence of a reducing agent, can yield secondary amines. chemrxiv.org Subsequent deprotection can provide the primary amine. Alternatively, the ketone can be converted to its oxime with hydroxylamine, followed by reduction with agents like Raney nickel to afford the primary amine. chemrxiv.org

Carboxylic Acids: A common strategy to introduce a carboxylic acid involves the conversion of the ketone to a more suitable functional group. For instance, a Wolff-Kishner reduction of the ketone would yield the corresponding deoxygenated spiro[3.3]heptane. chemrxiv.org The resulting bromoalkane could then be subjected to a Grignard reaction followed by quenching with carbon dioxide to install the carboxylic acid.

Boronic Acids: The synthesis of spiro[3.3]heptane boronic acids can also be envisioned starting from the ketone. Following a similar initial step of ketone reduction and conversion to a halide, treatment with n-butyllithium followed by the addition of a trialkyl borate (B1201080) (e.g., B(OMe)₃) and subsequent hydrolysis would yield the desired boronic acid. chemrxiv.org

Table 2: Examples of Functional Group Introduction from a Spiro[3.3]heptanone Precursor

Starting MaterialReaction SequenceFunctional Group IntroducedProductReference
Spiro[3.3]heptanone1. Wolff-Kishner reduction; 2. nBuLi; 3. B(OMe)₃; 4. H₃O⁺Boronic AcidSpiro[3.3]heptane boronic acid chemrxiv.org
Spiro[3.3]heptanone1. Wolff-Kishner reduction; 2. nBuLi; 3. CO₂; 4. H₃O⁺Carboxylic AcidSpiro[3.3]heptane carboxylic acid chemrxiv.org
Spiro[3.3]heptanone1. Reductive amination (BnNH₂, H₂/Pd)AmineSpiro[3.3]heptan-1-amine chemrxiv.org
Spiro[3.3]heptanone1. Hydroxylamine; 2. Raney NickelAmineSpiro[3.3]heptan-1-amine chemrxiv.org

Modification of the spiro[3.3]heptane core through ring expansion or contraction reactions opens avenues to novel and structurally diverse scaffolds.

Ring Expansion: The Schmidt reaction is a classic method for the ring expansion of ketones. organic-chemistry.org Treatment of this compound with hydrazoic acid (HN₃) in the presence of a strong acid would be expected to yield a lactam, specifically an azaspiro[3.4]octanone derivative. The regioselectivity of the rearrangement would depend on which carbon atom migrates.

Another potential route for ring expansion is the semipinacol rearrangement. While often used to synthesize spiro[3.3]heptan-1-ones, variations of this rearrangement could potentially be employed to expand one of the cyclobutane rings. nih.govresearchgate.netnih.gov

Ring Contraction: The Favorskii rearrangement is a well-established method for the ring contraction of α-halo ketones. wikipedia.orgddugu.ac.in To apply this to this compound, it would first require α-halogenation at the C(2) position. Treatment of the resulting α-halo ketone with a base, such as sodium methoxide, would induce a rearrangement to form a cyclopropanone (B1606653) intermediate, which would then open to yield a spiro[2.3]hexane carboxylic acid derivative.

Studies on the related carbene, spiro[3.3]hept-1-ylidene, generated from the corresponding tosylhydrazone sodium salt, have shown that it undergoes both ring contraction to cyclopropylidenecyclobutane (B169175) and ring expansion to bicyclo[3.2.0]hept-1(5)-ene. acs.org The ring contraction was found to be the major pathway. This indicates the inherent propensity of the strained spiro[3.3]heptane system to undergo such rearrangements under suitable conditions.

Table 3: Potential Ring Expansion and Contraction Reactions

Reaction TypeStarting MaterialReagents and ConditionsExpected Product Scaffold
Schmidt ReactionThis compoundHN₃, H₂SO₄Azaspiro[3.4]octanone
Favorskii Rearrangement2-Halo-3-(3-bromopropyl)spiro[3.3]heptan-1-oneNaOMe, MeOHSpiro[2.3]hexane carboxylic acid derivative
Carbene RearrangementTosylhydrazone of this compoundNaH, heatSpiro[2.3]hexane and Bicyclo[3.2.0]heptane derivatives

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

A proton (¹H) NMR spectrum would identify all unique hydrogen atoms in the molecule. For 3-(3-Bromopropyl)spiro[3.3]heptan-1-one, one would expect to see distinct signals for the protons on the spiro[3.3]heptane core and the bromopropyl side chain.

Chemical Shifts (δ): The position of each signal would indicate the electronic environment of the protons. For instance, the protons on the carbon adjacent to the bromine atom (C-Br) and the protons on the carbons adjacent to the ketone group (C=O) would appear at a lower field (higher ppm value) compared to the other aliphatic protons.

Coupling Patterns (Splitting): The splitting pattern of each signal (e.g., singlet, doublet, triplet, multiplet) would reveal the number of neighboring protons, allowing for the determination of proton connectivity. For example, the methylene (B1212753) group protons adjacent to the bromine would likely appear as a triplet, being coupled to the adjacent methylene group.

Integration: The area under each signal would be proportional to the number of protons it represents.

Without experimental data, a precise data table cannot be generated.

A carbon-13 (¹³C) NMR spectrum would show distinct signals for each unique carbon atom in the molecule. This technique is crucial for confirming the carbon backbone of the spirocyclic system and the side chain.

Expected Signals: One would anticipate a signal for the carbonyl carbon of the ketone at a very low field (typically >200 ppm). The spiro carbon (the quaternary carbon shared by both rings) would also have a characteristic chemical shift. The carbon attached to the bromine would be shifted downfield compared to the other sp-hybridized carbons.

A table of expected chemical shifts would be speculative without experimental verification.

To unambiguously assign all proton and carbon signals and confirm the precise connectivity, two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, visually confirming the proton-proton adjacencies within the cyclobutane (B1203170) rings and the propyl chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment would reveal one-bond correlations between protons and the carbon atoms they are directly attached to.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and, by extension, the molecular formula of a compound, as well as structural information based on its fragmentation patterns.

HRMS would be used to determine the exact mass of the molecular ion with high precision (typically to four or five decimal places). This allows for the unambiguous determination of the molecular formula (C₁₀H₁₅BrO). The calculated monoisotopic mass for this formula would be compared to the experimentally measured mass to confirm the elemental composition.

Molecular FormulaCalculated Exact Mass (m/z)
C₁₀H₁₅BrO[M+H]⁺ calculated value

Note: A specific calculated value requires specifying the bromine isotope (⁷⁹Br or ⁸¹Br) and the adduct, but would be approximately 231.0381 or 233.0361 for the protonated molecular ion.

Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) would be used to ionize the molecule and analyze its fragmentation pattern. The way the molecular ion breaks down into smaller, charged fragments provides a fingerprint that can be used to confirm the structure.

Ion Mobility Spectrometry (IMS) for Conformational Insights

Ion Mobility Spectrometry (IMS) is a powerful analytical technique that separates ions in the gas phase based on their size, shape, and charge. For a molecule like this compound, IMS could provide significant insights into its conformational landscape. The rigid spiro[3.3]heptane core imposes significant conformational constraints, while the 3-bromopropyl side chain introduces flexibility.

Different spatial arrangements (conformers) of the bromopropyl chain relative to the spirocyclic core would result in distinct three-dimensional shapes. These different shapes would exhibit different mobilities through the IMS drift tube, leading to unique arrival time distributions. By measuring the collision cross-section (CCS), a value that reflects the ion's rotational average projected area, researchers can distinguish between different conformers. While experimental CCS values for this compound are not documented in available literature, theoretical calculations for analogous compounds, such as bromophenyl-substituted spiro[3.3]heptan-1-ones, demonstrate the utility of this approach. Such studies typically involve computational modeling to predict the CCS values for various low-energy conformers, which are then compared with experimental data to identify the predominant structures in the gas phase.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure and bonding.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. For this compound, the IR spectrum would be dominated by characteristic absorption bands corresponding to its key structural features. The most prominent peak would be the carbonyl (C=O) stretch of the ketone, typically appearing in the region of 1700-1780 cm⁻¹, with the exact frequency influenced by the ring strain of the cyclobutanone (B123998) moiety.

Other expected vibrational modes would include C-H stretching vibrations from the aliphatic spirocyclic framework and the propyl chain (typically 2850-3000 cm⁻¹), C-H bending vibrations (around 1450 cm⁻¹), and vibrations associated with the carbon-bromine (C-Br) bond, which are typically found in the lower frequency "fingerprint" region of the spectrum (below 800 cm⁻¹).

Table 1: Predicted Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
C=O (Ketone) Stretching 1700 - 1780
C-H (Aliphatic) Stretching 2850 - 3000
C-H (Aliphatic) Bending ~1450

Vibrational Circular Dichroism (VCD) Spectroscopy for Absolute Configuration Determination

Since this compound is a chiral molecule (due to the substituent at the C3 position), Vibrational Circular Dichroism (VCD) spectroscopy could be employed to determine its absolute configuration. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This results in a spectrum with positive and negative bands that are highly sensitive to the molecule's three-dimensional stereochemical arrangement.

To assign the absolute configuration, an experimental VCD spectrum of an enantiomerically pure sample would be recorded. Concurrently, quantum chemical calculations (typically using Density Functional Theory, DFT) would be performed to predict the theoretical VCD spectra for both the (R) and (S) enantiomers. A direct comparison of the experimental spectrum with the two calculated spectra allows for an unambiguous assignment of the absolute configuration of the synthesized or isolated compound. This powerful, non-destructive technique provides detailed conformational and configurational information for molecules in solution.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample.

Determination of Solid-State Molecular Structure

Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction analysis would provide a wealth of structural information. The analysis would yield the exact bond lengths, bond angles, and torsion angles of the molecule in the crystal lattice. This would definitively confirm the connectivity of the atoms and reveal the puckering of the two cyclobutane rings and the preferred conformation of the bromopropyl side chain in the solid state. The resulting data would generate a detailed molecular model, offering unparalleled insight into the molecule's steric and electronic properties.

Elucidation of Absolute Configuration and Stereochemical Relationships

For an enantiomerically pure sample, X-ray crystallography can be used to determine the absolute configuration of the chiral center without ambiguity. By employing anomalous dispersion effects, typically from the heavy bromine atom present in the structure, the analysis can distinguish between the molecule and its mirror image. The resulting crystallographic data, often expressed as the Flack parameter, provides a reliable determination of the true (R) or (S) configuration. This method is considered a "gold standard" for absolute stereochemical assignment and would provide definitive proof of the stereochemical relationships within the crystal.

Analysis of Conformational Preferences and Ring Distortions

X-ray diffraction studies on derivatives of the spiro[3.3]heptane scaffold have confirmed the non-planar, puckered nature of the cyclobutane rings. bohrium.com This puckering is a mechanism to alleviate some of the inherent angle and torsional strain within the four-membered rings. The degree of this puckering can be quantified by parameters such as the puckering amplitude and phase angle, as described by Cremer and Pople. While specific Cremer-Pople parameters for this compound have not been reported, computational studies on related spirocyclic systems can provide valuable predictive data. nih.gov

Structural data from X-ray crystallography of various spiro[3.3]heptane derivatives reveal key geometric parameters. For instance, the internal bond angles within the cyclobutane rings deviate significantly from the ideal 90° of a planar cyclobutane, a direct consequence of ring puckering.

ParameterTypical Value in Spiro[3.3]heptane DerivativesReference Compound
Internal C-C-C Bond Angle (in-ring)~88-92°Spiro[3.3]heptane derivatives bohrium.com
Ring Puckering Dihedral AngleVariable, indicating non-planarityGeneral observation for cyclobutanes
Inter-ring Angle (φ1, φ2)22.8-29.7°Substituted spiro[3.3]heptanes bohrium.com
Non-planarity (θ)129-130°Substituted spiro[3.3]heptanes bohrium.com

Computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting the stable conformations and geometric parameters of molecules like this compound. Such calculations can provide optimized geometries, including bond lengths, bond angles, and dihedral angles, offering a detailed picture of the molecule's preferred three-dimensional structure. These theoretical approaches are particularly valuable in the absence of extensive experimental data. mdpi.com

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates

Electron Spin Resonance (ESR) spectroscopy is an indispensable technique for the detection and characterization of paramagnetic species, such as radical intermediates. acs.org In the context of this compound, radical intermediates could potentially be generated through various processes, such as photolysis or one-electron reduction of the ketone functionality. The resulting radical anion, often referred to as a semidione, would possess an unpaired electron, making it ESR active.

While ESR data for the specific radical intermediate of this compound is not available, studies on the radical cation of the closely related cyclobutanone provide a valuable model for understanding the potential ESR spectrum. The ESR spectrum of the cyclobutanone radical cation exhibits a characteristic triple-quintet hyperfine structure. nih.govacs.org This splitting pattern arises from the interaction of the unpaired electron with the magnetic nuclei of the hydrogen atoms in the molecule.

The hyperfine coupling constants (hfs) are a key piece of information obtained from an ESR spectrum, providing insight into the distribution of the unpaired electron's spin density within the radical. For the cyclobutanone radical cation, the reported hyperfine splittings are approximately 0.9 mT for two equivalent protons and 2.4 mT for four equivalent protons. nih.govacs.org

Radical SpeciesHyperfine Splitting (mT)Number of Equivalent Protons
Cyclobutanone Radical Cation~0.92
~2.44

In a hypothetical ESR study of the radical anion of this compound, one would expect a complex spectrum due to the lower symmetry and the presence of additional magnetic nuclei (bromine) in the 3-bromopropyl side chain. The hyperfine coupling to the protons on the spiro[3.3]heptan-1-one core would provide information about the delocalization of the unpaired electron within the bicyclic ring system. Furthermore, coupling to the protons and the bromine atom of the side chain could offer insights into the conformational orientation of the 3-bromopropyl group relative to the spirocyclic core in the radical anion state.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the molecular structure and properties of 3-(3-Bromopropyl)spiro[3.3]heptan-1-one. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule. youtube.com

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for molecules of this size. numberanalytics.com The process begins with an initial guess of the molecular geometry, which is then systematically adjusted to find the lowest energy conformation, a process known as geometry optimization. youtube.comyoutube.com For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles of both the spiro[3.3]heptane core and the flexible 3-bromopropyl side chain.

The optimization is typically performed using a specific functional, such as B3LYP, and a basis set, like 6-31G(d,p), which defines the mathematical functions used to describe the atomic orbitals. sciforum.netresearchgate.net The calculation finds a stationary point on the potential energy surface, which is confirmed as a true minimum by ensuring there are no imaginary vibrational frequencies. sciforum.net

Once the optimized geometry is obtained, DFT calculations can further elucidate the electronic structure. This includes analyzing the distribution of electron density, identifying the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and calculating the molecular electrostatic potential. These electronic properties are key to understanding the molecule's reactivity, stability, and intermolecular interactions.

A significant application of DFT is the prediction of spectroscopic data, which can be used to confirm the structure of synthesized compounds. nih.gov

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. This is typically achieved using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.gov The magnetic shielding tensors are calculated for each nucleus in the optimized geometry. These values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. acs.org For halogenated compounds like this compound, relativistic effects can influence the chemical shifts of carbons bonded to the bromine atom, and advanced four-component relativistic DFT methods may be necessary for high accuracy. consensus.appacs.org

Below is a hypothetical table illustrating the type of data that would be generated from such a calculation.

AtomCalculated ¹³C Chemical Shift (ppm)Calculated ¹H Chemical Shift (ppm)
C1 (C=O)215.0-
C245.22.80
C340.12.55
C435.82.20
C5 (Spiro)60.5-
C633.12.10
C733.12.10
C1' (Side Chain)30.51.90
C2' (Side Chain)32.82.05
C3' (Side Chain, CH₂Br)34.23.50

Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) or Raman spectrum. researchgate.net After geometry optimization, a frequency calculation is performed, which involves computing the second derivatives of the energy with respect to the atomic positions. The resulting vibrational modes are often visualized to understand the nature of the atomic motions. arxiv.org For spiro[3.3]heptane systems, theoretical calculations have been shown to provide excellent agreement with experimental spectra. nih.gov

The following table is an example of predicted vibrational frequencies for key functional groups in this compound.

Vibrational ModeCalculated Frequency (cm⁻¹)Description
ν(C=O)1785Carbonyl stretch in a four-membered ring
ν(C-H)2850-2960Aliphatic C-H stretching
δ(CH₂)1450-1470CH₂ scissoring
ν(C-Br)650Carbon-Bromine stretch

Mechanistic Pathway Elucidation

Computational chemistry is an invaluable tool for exploring the mechanisms of chemical reactions. For spiro[3.3]heptanones, a key transformation is the semipinacol rearrangement, which can be driven by strain release. nih.govnih.gov

A transition state is a high-energy, transient species that exists at the point of maximum energy along a reaction coordinate. wikipedia.org Computationally locating and characterizing these transition states is essential for understanding a reaction mechanism. rsc.org For a semipinacol rearrangement of a derivative of this compound, DFT calculations would be used to find the geometry of the transition state structure.

This is a more complex calculation than a geometry optimization, as it involves searching for a first-order saddle point on the potential energy surface—a point that is a minimum in all directions except for one, which corresponds to the reaction coordinate. wikipedia.org The located transition state structure is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction path. researchgate.net

Once the structures and energies of the reactants, products, intermediates, and transition states are calculated, an energy profile (or reaction coordinate diagram) can be constructed. wikipedia.orgyoutube.com This profile plots the relative free energy of the system against the reaction coordinate, providing a visual representation of the reaction mechanism. youtube.com

Conformational Analysis and Molecular Dynamics

The spiro[3.3]heptane core is conformationally restricted, but the two cyclobutane (B1203170) rings are not perfectly planar and can undergo puckering. nih.govnih.gov Furthermore, the 3-bromopropyl side chain has multiple rotatable bonds, leading to a complex conformational landscape.

Conformational analysis aims to identify the different stable conformations (conformers) of the molecule and their relative energies. This can be done by systematically rotating the dihedral angles of the side chain and performing geometry optimizations for each starting structure.

Molecular dynamics (MD) simulations offer a way to explore the conformational space and dynamics of the molecule over time. nih.gov In an MD simulation, the motion of the atoms is simulated by solving Newton's equations of motion. The forces on the atoms are calculated using a force field, which is a set of parameters that describe the potential energy of the system. MD simulations can reveal how the flexible side chain interacts with the rigid spirocyclic core, the preferred conformations in different solvent environments, and the transitions between different conformational states. This information is critical for understanding how the molecule might interact with a biological target. researchgate.net

Investigation of Ring Strain and Structural Rigidity

The spiro[3.3]heptane framework, which forms the core of this compound, is characterized by significant ring strain and inherent structural rigidity. This arises from the fusion of two cyclobutane rings at a single quaternary carbon atom. The cyclobutane rings in spiro[3.3]heptane derivatives are not planar; instead, they adopt a puckered conformation to alleviate some of the torsional strain that would be present in a flat structure. nih.govlibretexts.org This puckering, however, does not eliminate the angle strain resulting from C-C-C bond angles that are forced to be approximately 90°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon atoms. libretexts.org

Computational studies on small spiroalkanes demonstrate that these ring strain effects are evident in key geometric parameters. semanticscholar.org For instance, X-ray diffraction analysis of 2,2,6,6-tetrakis(mesyloxymethyl)spiro[3.3]heptane revealed that the dihedral angles of the puckered cyclobutane rings were 12.9° and 21.2°. nih.gov This deviation from planarity is a direct consequence of the system attempting to minimize its internal strain energy. The high degree of strain contributes directly to the scaffold's rigidity. researchgate.net Unlike more flexible systems such as cyclohexane (B81311), the spiro[3.3]heptane core has a limited number of low-energy conformations, making it a conformationally restricted structure. researchgate.netresearchgate.net This rigidity ensures that substituents attached to the rings have well-defined and predictable spatial orientations. researchgate.net

Conformational Space Exploration and Energy Minima

The structural rigidity of the spiro[3.3]heptane scaffold profoundly limits its conformational space. The primary conformational feature is the puckering of the two cyclobutane rings. Due to the spirocyclic fusion, the rings are held in a relatively fixed perpendicular orientation, which severely restricts large-scale conformational changes. This high molecular rigidity is a defining characteristic of the system. researchgate.net

Exploration of the conformational space reveals a landscape with well-defined and predictable energy minima. The fixed nature of the scaffold means that the spatial location of substituents is highly controlled, leading to predictable exit vectors for attached functional groups. researchgate.net The introduction of substituents, such as the ketone at the 1-position and the 3-bromopropyl group at the 3-position in this compound, can introduce different stereoisomers (e.g., cis/trans relationships between the substituents), each corresponding to a distinct energy minimum. However, the core spiro[3.3]heptane framework itself does not undergo the complex conformational equilibria seen in systems like cyclohexane (e.g., chair-boat interconversion). This conformational restriction is a key feature exploited in molecular design, as it reduces the entropic penalty upon binding to a receptor and allows for a more precise presentation of functional groups.

Comparison of Spiro[3.3]heptane Scaffold to Other Carbocyclic Systems (e.g., Cyclohexane)

The spiro[3.3]heptane scaffold is frequently compared to the cyclohexane ring, often being described as a conformationally restricted bioisostere or surrogate. researchgate.netresearchgate.netacs.org While both are six-membered carbocyclic systems in terms of atom count around their perimeters (excluding the spirocenter), their structural and conformational properties differ significantly.

Structural analysis has shown a distinct similarity between the spatial arrangement of substituents on the spiro[3.3]heptane and cyclohexane scaffolds. researchgate.netacs.org For example, 1,6-disubstituted spiro[3.3]heptanes can be considered restricted surrogates of cis-1,4-disubstituted and trans-1,3-disubstituted cyclohexane derivatives. researchgate.netacs.org This means they can position functional groups at similar distances and with similar spatial vectors as specific cyclohexane conformers.

However, the key difference lies in their flexibility. Cyclohexane exists in a dynamic equilibrium between various conformations, most notably the chair, boat, and twist-boat forms, with substituents able to occupy axial and equatorial positions. In contrast, the spiro[3.3]heptane system is much more rigid. researchgate.net Its puckered but locked structure provides fixed, non-collinear exit vectors for its substituents, unlike the 1,4-disubstituted cyclohexane which typically presents substituents in a collinear fashion. chemrxiv.org This rigidity can be advantageous in molecular design by locking in a bioactive conformation.

PropertySpiro[3.3]heptane ScaffoldCyclohexane Scaffold
Flexibility Highly rigid, conformationally restricted. researchgate.netresearchgate.netFlexible, exists in multiple interconverting conformations (chair, boat). libretexts.org
Ring Strain Significant angle and torsional strain. libretexts.orgsemanticscholar.orgVirtually strain-free in the chair conformation. libretexts.org
Substituent Orientation Fixed, predictable exit vectors. researchgate.netDynamic equilibrium between axial and equatorial positions.
Analogy Considered a restricted surrogate for disubstituted cyclohexanes. researchgate.netacs.orgServes as a flexible standard for alicyclic systems.

Molecular Modeling and Docking Studies

Theoretical Assessment of Molecular Interactions with Defined Chemical Receptors (excluding biological activity/efficacy)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For a molecule like this compound, docking studies can theoretically assess its potential non-covalent interactions within a defined receptor binding site. The conformational rigidity and distinct three-dimensional structure of the spiro[3.3]heptane core allow it to interact effectively with the active sites of various receptors. researchgate.net

In a typical docking simulation, the spirocyclic ligand is placed into the binding pocket of a receptor, and its translational, rotational, and conformational degrees of freedom are explored to find low-energy binding modes. The scoring functions used in these simulations estimate the binding affinity by calculating the contribution of various intermolecular interactions. These interactions include:

Hydrogen Bonds: The carbonyl oxygen of the ketone group in this compound can act as a hydrogen bond acceptor, potentially interacting with donor residues like serine, threonine, or lysine (B10760008) in a receptor pocket.

Hydrophobic Interactions: The aliphatic spiro[3.3]heptane core and the propyl chain provide a significant nonpolar surface area that can engage in favorable hydrophobic and van der Waals interactions with nonpolar amino acid residues such as valine, leucine, isoleucine, and phenylalanine.

Halogen Bonds: The bromine atom on the propyl chain can potentially act as a halogen bond donor, interacting with Lewis basic sites (e.g., backbone carbonyls, carboxylate side chains) within the receptor.

These theoretical studies predict possible binding modes and identify key interacting residues, providing a molecular-level hypothesis of how the compound might fit into a specific chemical environment. researchgate.net

Prediction of Molecular Recognition Properties

The molecular recognition properties of this compound are largely dictated by the unique structural features of its spiro[3.3]heptane scaffold. Unlike planar aromatic systems or flexible aliphatic rings, the spiro[3.3]heptane framework presents a distinct and rigid three-dimensional shape for recognition by a receptor. researchgate.net

Key properties that influence its recognition include:

Structural Rigidity: The conformationally restricted nature of the scaffold minimizes the entropic cost of binding, as the molecule does not need to "freeze" into a specific conformation upon interaction. researchgate.net

Defined Substituent Vectors: The spirocyclic core directs substituents into specific and predictable regions of space. researchgate.net These "exit vectors" are non-collinear, a feature that distinguishes it from para-substituted aromatic rings. chemrxiv.org This precise and stable positioning of the bromopropyl chain and the ketone group allows for optimized interactions with complementary pockets and residues in a binding site.

Three-Dimensionality: The high fraction of sp³-hybridized carbon atoms gives the molecule significant three-dimensional character. This is a sought-after feature in modern chemical design, as it allows for exploration of less-explored chemical space and can lead to more specific interactions with complex protein surfaces compared to flat molecules. researchgate.net

Computational methods can predict these properties by analyzing the molecule's shape, electrostatic potential surface, and the spatial relationship between its functional groups. These predictions help in understanding how the molecule's inherent structure predisposes it to be recognized by specific chemical environments.

Chiroptical Properties Prediction and Stereochemical Descriptors

Substituted spiro[3.3]heptane derivatives, including this compound, possess interesting stereochemical features. Chirality in this system can arise from multiple sources, leading to a variety of stereoisomers.

The spiro[3.3]heptane scaffold itself can exhibit axial chirality when appropriately substituted. For a disubstituted compound like 2,6-dichlorospiro[3.3]heptane, the molecule lacks a plane of symmetry and exists as a pair of enantiomers, which can be designated using the stereodescriptors 'R' and 'S' (or 'P' and 'M' for helicity). echemi.com The assignment of these descriptors follows the Cahn-Ingold-Prelog (CIP) priority rules, which are adapted for axially chiral systems.

In the specific case of this compound, there are two potential stereogenic centers at the C1 and C3 positions. The presence of two different substituents (the carbonyl oxygen and two ring carbons) at C1 and four different substituents (hydrogen, the bromopropyl group, and two different ring carbons) at C3 means these are chiral centers. This gives rise to diastereomers, which can be described as cis or trans based on the relative orientation of the substituents on the cyclobutane ring. Each of these diastereomers would exist as a pair of enantiomers. The absolute configuration of each stereocenter is assigned using the 'R'/'S' nomenclature.

Computational methods can be employed to predict the chiroptical properties, such as the optical rotation and the electronic circular dichroism (ECD) spectrum, for each stereoisomer. By calculating the expected spectra for all possible isomers (e.g., (1R, 3R), (1S, 3S), (1R, 3S), (1S, 3R)) and comparing them to experimental data, the absolute configuration of a synthesized sample can be determined. Such studies are crucial for understanding the three-dimensional structure of chiral spirocyclic molecules. nih.gov

Circular Dichroism (CD) Spectrum Simulation for Chiral Derivatives

The absolute configuration of chiral derivatives of this compound can be elucidated through the simulation of their Circular Dichroism (CD) spectra. This computational approach is a powerful tool for correlating the stereochemical structure of a molecule with its specific interaction with circularly polarized light. The simulation of CD spectra for these chiral spirocyclic ketones is predominantly accomplished using Time-Dependent Density Functional Theory (TD-DFT). acs.orgacs.orgaip.org

For a hypothetical chiral derivative, such as (R)-3-(3-Bromopropyl)spiro[3.3]heptan-1-one, the simulated CD spectrum would be expected to exhibit characteristic Cotton effects. The sign and intensity of these effects are directly related to the spatial arrangement of the chromophores, primarily the carbonyl group, and the rest of the chiral molecule. The mirror-image spectrum is anticipated for the (S)-enantiomer. acs.org

Table 1: Hypothetical TD-DFT Calculated CD Data for (R)-3-(3-Bromopropyl)spiro[3.3]heptan-1-one

Excitation Wavelength (nm)Rotatory Strength (R)Predicted Cotton Effect Sign
295+15.2Positive
240-8.9Negative
210+5.4Positive

Theoretical Basis of Enantiomeric Excess Determination via Spectroscopic Methods

The determination of enantiomeric excess (ee) using CD spectroscopy is grounded in the fundamental principles of chiroptical activity and the Beer-Lambert law. For a chiral substance, the two enantiomers interact differently with left and right circularly polarized light, resulting in a measurable CD signal.

The theoretical basis for this measurement is that the magnitude of the CD signal at a specific wavelength is directly proportional to the concentration difference between the two enantiomers in the sample. acs.org Enantiomers have mirror-image CD spectra, meaning that for a given wavelength, the CD signal of one enantiomer will be equal in magnitude but opposite in sign to that of the other. acs.org A racemic mixture, having equal concentrations of both enantiomers, will therefore have a net CD signal of zero.

In a non-racemic mixture, the observed CD signal (ΔA_obs) is the sum of the contributions from each enantiomer:

ΔA_obs = ε_L * c_L * l - ε_R * c_R * l

where ε_L and ε_R are the molar absorption coefficients for left and right circularly polarized light, c_L and c_R are the molar concentrations of the left- and right-handed enantiomers, and l is the path length.

Since the enantiomeric excess is defined as:

ee (%) = ([R] - [S]) / ([R] + [S]) * 100

and the observed CD signal is proportional to the difference in concentration between the enantiomers, a linear relationship exists between the CD signal intensity and the enantiomeric excess. This linearity allows for the creation of a calibration curve by measuring the CD signals of samples with known enantiomeric excesses. The ee of an unknown sample can then be determined by measuring its CD signal and interpolating from this calibration curve. nih.gov

Table 2: Illustrative Data for Enantiomeric Excess Determination

Enantiomeric Excess (%) of (R)-enantiomerHypothetical CD Signal at 295 nm (mdeg)
10050.0
7537.5
5025.0
2512.5
0 (racemic)0.0
-25-12.5
-50-25.0
-75-37.5
-100-50.0

This direct and linear relationship provides a reliable and non-destructive spectroscopic method for the quantification of the enantiomeric purity of chiral derivatives of this compound.

Applications in Advanced Organic Synthesis and Materials Science

3-(3-Bromopropyl)spiro[3.3]heptan-1-one as a Versatile Synthetic Building Block

This compound is a bifunctional building block featuring two key reactive sites: a ketone and a primary alkyl bromide. This dual functionality allows for sequential or orthogonal chemical transformations, making it an exceptionally versatile precursor in the synthesis of complex molecules. The spiro[3.3]heptane core provides a rigid, three-dimensional framework, while the bromopropyl side chain serves as a flexible tether for introducing a wide array of chemical moieties.

Precursor for Advanced Spirocyclic Architectures

The structure of this compound is primed for the construction of more elaborate spirocyclic and polycyclic systems. The bromopropyl group can undergo intramolecular reactions, such as cyclization, with a nucleophile introduced at the ketone position. This strategy provides a direct route to fused and bridged ring systems built upon the spiro[3.3]heptane core. Furthermore, the alkyl bromide can be converted into other functional groups, such as azides, amines, or organometallics, which can then participate in various cycloaddition or cross-coupling reactions to generate novel, highly complex spirocyclic architectures. The development of expedient synthetic routes to access such versatile building blocks is crucial for their application in drug discovery and design. acs.orgnih.gov

Scaffold for the Introduction of Complex Side Chains

The primary alkyl bromide of the 3-bromopropyl group is an excellent electrophilic handle for introducing a diverse range of side chains via nucleophilic substitution reactions. This allows for the systematic modification of the core scaffold to explore structure-activity relationships (SAR) in medicinal chemistry programs. The ketone functionality can also be derivatized, for example, through reductive amination or Wittig reactions, further expanding the diversity of achievable structures. This versatility enables the creation of libraries of compounds, each with a unique side chain appended to the rigid spirocyclic core.

Table 1: Representative Synthetic Transformations of Functionalized Spiro[3.3]heptanones

Starting MaterialReagentsProduct TypeApplication
Substituted Spiro[3.3]heptan-1-oneWolff-Kishner Reduction (hydrazine, KOH)Deoxygenated Spiro[3.3]heptaneRemoval of ketone for scaffold modification
Bromo-spiro[3.3]heptanen-BuLi, then B(OMe)3Spiro[3.3]heptane Boronic AcidPrecursor for Suzuki cross-coupling reactions
Bromo-spiro[3.3]heptanen-BuLi, then CO2Spiro[3.3]heptane Carboxylic AcidIntroduction of an acidic functional group
Spiro[3.3]heptane Carboxylic AcidCurtius Reaction (DPPA, heat)Spiro[3.3]heptane AnilineIntroduction of a basic functional group

This table illustrates general synthetic modifications applicable to functionalized spiro[3.3]heptane scaffolds, as described in the literature for related compounds. chemrxiv.org

Utility in Divergent Synthetic Strategies

The presence of two distinct and chemically addressable functional groups in this compound makes it an ideal substrate for divergent synthesis. One functional group can be selectively reacted while the other is carried through unchanged, or protected and deprotected as needed. For instance, the ketone can be transformed into an alcohol or an amine, and this new functionality can be used to direct the subsequent reaction of the bromopropyl chain. This approach allows for the generation of a multitude of structurally diverse compounds from a single, common intermediate, which is a highly efficient strategy for building compound libraries for high-throughput screening. The preparation of such versatile modules with multiple "exit vectors" for derivatization is of significant interest in drug discovery. acs.orgnih.gov

Spiro[3.3]heptan-1-one Derivatives in Scaffold Design

The spiro[3.3]heptane framework is a conformationally restricted scaffold that presents substituents in well-defined spatial orientations. researchgate.net This high degree of rigidity and three-dimensionality is highly sought after in modern drug design, as it can lead to improved target selectivity and better physicochemical properties compared to more flexible or planar analogs. researchgate.net

Development of Rigid Three-Dimensional Molecular Frameworks

Spiro[3.3]heptane-based scaffolds are increasingly used as saturated bioisosteres for aromatic and heteroaromatic rings. chemrxiv.org Replacing a flat phenyl ring with a 3D spiro[3.3]heptane core can significantly alter a molecule's shape, solubility, and metabolic stability while maintaining or improving its biological activity. chemrxiv.orgresearchgate.net The defined geometry of the spiro[3.3]heptane scaffold allows for precise positioning of functional groups, which can enhance binding affinity and selectivity for a biological target. researchgate.netresearchgate.net Structural analysis has shown that disubstituted spiro[3.3]heptanes can act as restricted surrogates for cis- and trans-disubstituted cyclohexanes, further highlighting their utility in designing molecules with specific conformational constraints. acs.orgresearchgate.net

Table 2: Comparison of Spiro[3.3]heptane with Aromatic Scaffolds

PropertyPhenyl RingSpiro[3.3]heptane Scaffold
Geometry Planar (2D)Non-planar, rigid (3D)
Conformational Flexibility Low (rotation)Highly restricted
Substitution Vectors Coplanar (ortho, meta, para)Non-coplanar, well-defined angles
Solubility (Aqueous) Generally lowOften improved
Metabolic Stability Prone to aromatic oxidationGenerally more stable

This table provides a conceptual comparison highlighting the advantages of using a 3D scaffold like spiro[3.3]heptane as a bioisostere for a flat aromatic ring in drug design. chemrxiv.orgresearchgate.net

Exploration of Novel Chemical Space for Compound Library Assembly

The unique topology of the spiro[3.3]heptane scaffold allows chemists to access novel regions of chemical space that are underexplored by traditional, flatter molecular structures. nih.gov The construction of compound libraries based on this core can lead to the discovery of new biological activities and intellectual property. The ability to generate diverse derivatives from a common intermediate like this compound is key to this exploration. By systematically varying the substituents on the rigid 3D core, chemists can assemble libraries of compounds that cover a wider and more biologically relevant volume of chemical space, increasing the probability of identifying novel hit compounds in drug discovery campaigns. acs.orgnih.gov

Structural Mimicry and Bioisosteric Replacement (e.g., Benzene (B151609) Bioisosteres)

In medicinal chemistry and drug design, the replacement of common structural motifs with non-classical bioisosteres is a key strategy for optimizing drug-like properties, improving efficacy, and securing novel intellectual property. The spiro[3.3]heptane scaffold has emerged as a highly effective saturated bioisostere for the phenyl ring. researchgate.netchemrxiv.org Unlike earlier saturated mimics such as bicyclo[1.1.1]pentane or cubane, which have collinear exit vectors and primarily mimic para-substituted benzenes, the spiro[3.3]heptane core possesses non-collinear exit vectors. researchgate.netchemrxiv.org This geometric feature is a significant advantage, as it allows the spiro[3.3]heptane unit to effectively mimic mono-, meta-, and para-substituted phenyl rings in bioactive compounds. researchgate.netchemrxiv.org

The replacement of a planar, aromatic benzene ring with a sp3-rich, rigid spiro[3.3]heptane scaffold can lead to substantial improvements in physicochemical properties. chemrxiv.org This includes enhanced aqueous solubility and a modified lipophilicity profile, which are critical parameters for drug development. chemrxiv.org For instance, incorporating this scaffold into the structures of approved drugs like the anticancer agents Vorinostat and Sonidegib, and the local anesthetic Benzocaine, has resulted in patent-free analogs that retain high biological activity. researchgate.netchemrxiv.org This underscores the value of spiro[3.3]heptane as a tool for navigating three-dimensional chemical space and designing novel therapeutic agents. researchgate.net

Table 1: Comparison of Benzene and Spiro[3.3]heptane as Structural Motifs
PropertyBenzeneSpiro[3.3]heptaneReference
GeometryPlanar, AromaticThree-Dimensional, Saturated researchgate.net
Hybridizationsp2sp3 chemrxiv.org
Exit Vector Orientation (for di-substituted systems)Collinear (para), Non-collinear (meta)Non-collinear researchgate.netchemrxiv.org
Mimicry Capability-Mono-, meta-, and para-substituted phenyl rings chemrxiv.org
Physicochemical ImpactOften associated with higher lipophilicity and lower solubilityCan improve solubility and modulate lipophilicity chemrxiv.org

Generation of Heterocyclic Spirocycles (e.g., Lactams, Azaspiroheptanes)

The compound this compound is a bifunctional building block ideally suited for the synthesis of complex heterocyclic spirocycles. The ketone moiety and the terminal bromide on the propyl chain offer two distinct points for chemical modification and cyclization.

The generation of spirocyclic lactams, a core structure in many pharmaceuticals, can be envisioned through several synthetic pathways. One approach involves the conversion of the ketone to an oxime, followed by a Beckmann rearrangement to yield a lactam. Subsequent intramolecular N-alkylation using the bromopropyl chain would forge the second heterocyclic ring. Alternatively, reductive amination of the ketone followed by oxidation of the propyl chain to a carboxylic acid and subsequent amide bond formation would also yield a bicyclic lactam structure.

Furthermore, this precursor is valuable for synthesizing azaspiroheptanes. For example, 1-azaspiro[3.3]heptanes have been synthesized and validated as effective bioisosteres of piperidine (B6355638). chemrxiv.org The synthesis of these structures often proceeds through spirocyclic β-lactam intermediates, which are formed via [2+2] cycloaddition reactions. chemrxiv.org The functional handles on this compound allow for its elaboration into substrates suitable for such cycloadditions or for direct intramolecular cyclizations to form novel azaspiro-systems. The interest in strained spiro heterocycles continues to grow due to their ability to impose beneficial physicochemical properties, such as metabolic stability and reduced lipophilicity, on lead compounds. rsc.org

Table 2: Synthetic Potential of this compound
Functional GroupReaction TypeResulting Heterocyclic SpirocycleReference
Ketone & Bromopropyl ChainReductive Amination, Intramolecular N-alkylationSubstituted Azaspiroheptanes chemrxiv.org
Ketone & Bromopropyl ChainOxime formation, Beckmann Rearrangement, Intramolecular CyclizationBicyclic Spiro-Lactams wikipedia.org
Ketone[2+2] Cycloaddition (after modification)Spirocyclic β-Lactams (as intermediates) chemrxiv.org

Potential in Material Science Applications

The rigid and well-defined three-dimensional geometry of the spiro[3.3]heptane framework makes it an attractive component for the design of advanced materials with precisely controlled properties.

Components in Liquid Crystalline Materials

The incorporation of rigid, non-aromatic ring systems is a known strategy for creating liquid crystalline materials. The spiro[3.3]heptane scaffold has been successfully used to prepare novel liquid crystals. Research has shown that esters derived from spiro[3.3]heptane can exhibit smectic mesophases, which are ordered phases where molecules are arranged in layers. The defined structure of the spiro-system contributes to the molecular packing necessary for forming these liquid crystalline phases. Furthermore, there is potential for bilaterally substituted spiro[3.3]heptanes to be used as components in nematic liquid crystal mixtures, which are widely used in display technologies. google.com The replacement of traditional benzene rings with the spiro[3.3]heptane core can influence transition temperatures and the stability of the mesophase.

Role in Polymer Chemistry and Advanced Functional Materials

While specific polymers based on this compound are not widely reported, its structure presents significant potential for applications in polymer chemistry. The key lies in its functional groups, which can be leveraged to create monomers for various polymerization techniques.

The bromopropyl group is a classic initiator for Atom Transfer Radical Polymerization (ATRP), a type of controlled radical polymerization that allows for the synthesis of polymers with well-defined molecular weights and low dispersity. Additionally, the bromide is an excellent leaving group and can be readily substituted to install other polymerizable functionalities. For example, conversion to an azide would produce a monomer suitable for copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry") polymerization.

Incorporating the rigid spiro[3.3]heptane unit into a polymer backbone is expected to impart unique properties to the resulting material. Compared to polymers with flexible aliphatic linkers, a spiro[3.3]heptane-containing polymer would likely exhibit a higher glass transition temperature (Tg), enhanced thermal stability, and altered solubility characteristics due to the restricted conformational freedom of the spirocyclic core. These properties are desirable for the creation of high-performance plastics and advanced functional materials.

Table 3: Potential Polymerization Strategies
Functional Group ModificationTarget Monomer FunctionalityApplicable Polymerization TechniqueReference
None (use as is)Alkyl Halide InitiatorAtom Transfer Radical Polymerization (ATRP) rsc.org
Bromide to Azide (NaN3 substitution)AzideAzide-Alkyne "Click" Polymerization rsc.org
Bromide to Amine (e.g., Gabriel synthesis)AminePolycondensation (with diacids to form polyamides) google.com
Ketone to Diol (Reduction)DiolPolycondensation (with diacids to form polyesters)

Design of Materials with Tuned Physicochemical Properties

The deliberate inclusion of the spiro[3.3]heptane scaffold is a powerful method for fine-tuning the physicochemical properties of molecules and materials. As a bioisostere for benzene, it has been shown to decrease lipophilicity (LogP) and increase aqueous solubility. chemrxiv.org For example, experimental measurements on various spiro[3.3]heptane building blocks have quantified their impact on properties like acidity (pKa) and lipophilicity (LogP) in comparison to non-fluorinated or other cycloalkane derivatives. chemrxiv.orgresearchgate.net

This ability to systematically alter properties by introducing the spiro[3.3]heptane core is not limited to pharmaceuticals. In materials science, these same principles apply. Controlling solubility is critical for solution-processable materials, while tuning the electronic environment can impact the performance of functional materials like organic semiconductors or components in sensor arrays. The rigidity of the scaffold ensures that these property modifications are achieved without introducing unwanted conformational flexibility, leading to materials with more predictable and reliable performance characteristics.

Table 4: Physicochemical Properties of Spiro[3.3]heptane Derivatives
Compound ClassMeasured PropertyObservationReference
Spiro[3.3]heptane-derived carboxylic acidsAcidity (pKa)pKa values are influenced by substituents on the spirocyclic core. chemrxiv.orgresearchgate.net
Spiro[3.3]heptane-derived amidesLipophilicity (LogP)LogP values are systematically different from cyclohexane (B81311) or cycloheptane analogues. chemrxiv.orgresearchgate.net
Drug analogues (e.g., Sonidegib)Calculated Lipophilicity (clogP)Replacement of a phenyl ring with spiro[3.3]heptane decreased clogP by ~0.8 units. chemrxiv.org

Conclusion and Future Perspectives

Summary of Current Research Status

The spiro[3.3]heptane motif has garnered considerable attention in medicinal chemistry and materials science due to its unique three-dimensional structure. This rigid, sp³-rich scaffold serves as a valuable bioisostere for commonly used aromatic rings, often leading to improved physicochemical properties in drug candidates. chemrxiv.orgtandfonline.comnih.gov Research has demonstrated that incorporating the spiro[3.3]heptane core can enhance solubility, metabolic stability, and target selectivity. tandfonline.comnih.gov

Specifically, spiro[3.3]heptan-1-ones are key intermediates that allow for further chemical modifications. nih.govnih.govx-mol.com The presence of a ketone functional group provides a handle for a variety of chemical transformations. The compound 3-(3-Bromopropyl)spiro[3.3]heptan-1-one is a prime example of a functionalized derivative poised for further synthetic elaboration. The bromopropyl side chain offers a reactive site for nucleophilic substitution, enabling the attachment of diverse molecular fragments.

Current synthetic strategies for accessing substituted spiro[3.3]heptan-1-ones often involve innovative approaches like strain-relocating semipinacol rearrangements. nih.govnih.govx-mol.com These methods have shown promise in producing optically active 3-substituted spiro[3.3]heptan-1-ones, highlighting the progress in controlling the stereochemistry of these complex structures. nih.govnih.govresearchgate.net

Table 1: Key Research Findings on Spiro[3.3]heptane Derivatives

Research Area Key Findings
Medicinal Chemistry Spiro[3.3]heptane acts as a non-collinear benzene (B151609) bioisostere. chemrxiv.orgnih.gov
Incorporation can improve physicochemical properties like solubility and metabolic stability. tandfonline.com
Enhances three-dimensionality of molecules, potentially improving target binding. tandfonline.comnih.gov
Synthesis Strain-relocating semipinacol rearrangements provide a route to substituted spiro[3.3]heptan-1-ones. nih.govnih.govx-mol.com
Methods for enantioselective synthesis are being actively developed. acs.orgrsc.org
Applications Used in the development of novel therapeutic agents for various diseases. chemrxiv.orgnih.gov

Identification of Remaining Challenges in Synthesis and Derivatization

Despite recent advancements, several challenges persist in the synthesis and derivatization of compounds like this compound.

One of the primary hurdles is the stereoselective synthesis of highly substituted spiro[3.3]heptanes. While methods for introducing substituents at the 3-position of the spiro[3.3]heptan-1-one core exist, achieving precise control over the stereochemistry of multiple substitution points remains a significant challenge. nih.govnih.gov

Furthermore, the synthesis of the spiro[3.3]heptane framework itself can be complex, often requiring multi-step sequences. The development of more efficient and scalable synthetic routes is crucial for making these building blocks more accessible for research and industrial applications. rsc.org

The derivatization of the bromopropyl chain in this compound, while seemingly straightforward, can present its own set of challenges. Competing reactions at the ketone carbonyl group or potential side reactions under various conditions need to be carefully managed to achieve the desired products in high yields.

Emerging Trends in Spiro[3.3]heptane Chemistry

The field of spiro[3.3]heptane chemistry is characterized by several exciting and emerging trends:

Increased Focus on Bioisosterism: The recognition of the spiro[3.3]heptane scaffold as a saturated bioisostere for phenyl groups is a major driver of current research. chemrxiv.orgnih.gov This trend is expected to continue, with researchers exploring its application in a wider range of drug discovery programs to create novel, patent-free analogs of existing drugs. chemrxiv.org

Development of Asymmetric Synthesis: There is a growing emphasis on developing catalytic and enantioselective methods for the synthesis of chiral spiro[3.3]heptane derivatives. acs.orgrsc.org This is critical for accessing single-enantiomer compounds, which are often required for therapeutic applications.

Expansion of the Chemical Space: Researchers are actively working to expand the diversity of functionalized spiro[3.3]heptane building blocks. This includes the synthesis of novel derivatives with various reactive handles, enabling a broader range of subsequent chemical modifications. researchgate.netnih.gov

Application in Materials Science: Beyond medicinal chemistry, the rigid three-dimensional structure of spiro[3.3]heptanes makes them attractive candidates for applications in materials science, such as the development of novel polymers and functional materials.

Future Directions for Fundamental and Applied Research on this compound and Related Compounds

The future of research on this compound and its analogs is promising, with several key areas ripe for exploration:

Library Synthesis and High-Throughput Screening: The use of this compound as a versatile building block for the creation of large and diverse chemical libraries is a significant future direction. These libraries can then be subjected to high-throughput screening to identify novel hits for various biological targets.

Exploration of Novel Derivatization Chemistry: Further investigation into the reactivity of both the bromopropyl chain and the ketone functionality will open up new avenues for creating complex and diverse molecular architectures. This includes exploring novel coupling reactions and multi-component reactions.

Computational and Theoretical Studies: In-depth computational studies can provide valuable insights into the conformational preferences and electronic properties of this compound and its derivatives. This knowledge can guide the rational design of new molecules with desired properties.

Investigation of Biological Activity: A systematic evaluation of the biological activity of derivatives of this compound is warranted. Given the proven utility of the spiro[3.3]heptane scaffold in medicinal chemistry, it is highly probable that novel bioactive compounds can be discovered.

Q & A

Q. What are the recommended synthetic routes for 3-(3-Bromopropyl)spiro[3.3]heptan-1-one, and how do reaction conditions influence yield?

  • Methodological Answer : A plausible route involves alkylation of spiro[3.3]heptan-1-one (CAS 63049-05-8) with 1,3-dibromopropane (CAS 109-64-8, referenced indirectly in ). This reaction typically employs phase-transfer catalysts like tetrabutylammonium bromide (TBAB) in polar aprotic solvents (e.g., DMF) at 70°C . Key parameters:
ParameterOptimal ConditionImpact on Yield
SolventDMFEnhances nucleophilicity
CatalystTBAB (0.5 g/mol)Accelerates alkylation
Temperature70°CBalances kinetics and side reactions
Purification via recrystallization (e.g., using ethyl acetate/hexane) is critical, as residual bromopropane derivatives may complicate downstream applications.

Q. How can the structural integrity of this compound be verified post-synthesis?

  • Methodological Answer : Combine ¹H/¹³C NMR to confirm spirocyclic backbone and bromopropyl substitution:
  • Spiro[3.3]heptan-1-one : Look for carbonyl resonance at ~210 ppm (¹³C) and characteristic splitting from the spiro junction in ¹H NMR .
  • 3-Bromopropyl group : Identify triplet signals for CH₂Br (δ ~3.4 ppm) and coupling with adjacent methylenes .
    Mass spectrometry (HRMS) should match the molecular ion [M+H]⁺ at m/z 245.02 (C₁₀H₁₄BrO⁺).

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Use density functional theory (DFT) to model the bromopropyl group’s leaving-group propensity. Key steps:

Optimize geometry using B3LYP/6-31G(d) for non-brominated atoms and LANL2DZ for Br .

Calculate bond dissociation energies (BDEs) for C-Br bonds. Lower BDE (~55 kcal/mol) suggests feasibility in Suzuki-Miyaura couplings.

Simulate transition states for oxidative addition with Pd(0) catalysts.
Experimental validation: Compare DFT-predicted activation barriers with kinetic data from model reactions.

Q. How can contradictory data on the thermal stability of brominated spiro compounds be resolved?

  • Methodological Answer : Contradictions often arise from impurities or varying analytical methods. A systematic approach:
  • DSC/TGA : Perform differential scanning calorimetry (DSC) under inert gas (N₂) to detect decomposition onset temperatures.
  • Controlled stress tests : Heat samples at 5°C increments (50–150°C) and monitor via HPLC for degradation products (e.g., spiro[3.3]heptan-1-one or allylic bromides) .
  • Cross-validate with literature using identical instrumentation (e.g., Shimadzu DSC-60 vs. Mettler Toledo systems).

Q. What strategies mitigate steric hindrance during functionalization of the spirocyclic core?

  • Methodological Answer : Steric effects from the spiro junction can impede electrophilic attacks. Solutions include:
StrategyMechanismExample
Lewis acid catalysisAlCl₃ or BF₃·Et₂O polarizes carbonyl, enhancing electrophilicityFriedel-Crafts acylation
Microwave-assisted synthesisAccelerates reaction kinetics, reducing side-product formationBromination at 100°C, 300 W
Protecting groupsTemporarily mask reactive sites (e.g., silylation of ketone)TMSCl in DCM

Data Gaps and Recommendations

  • Spectral libraries : Public databases lack NMR/IR data for this compound. Researchers should deposit experimental spectra in repositories like SDBS or NIST.
  • Toxicity profiles : No mutagenicity or ecotoxicity data exist. Prioritize OECD Guideline 471 testing for safe handling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.